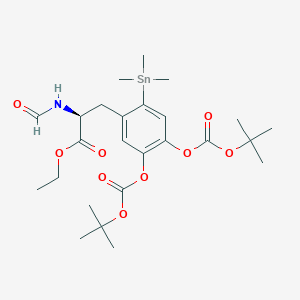

N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester

概要

説明

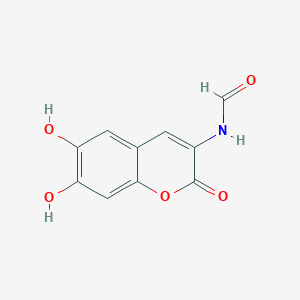

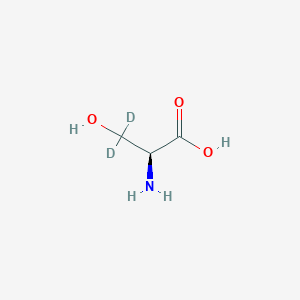

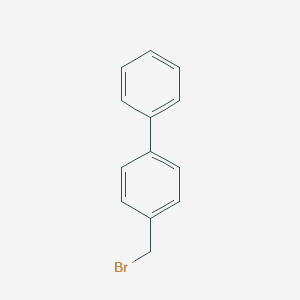

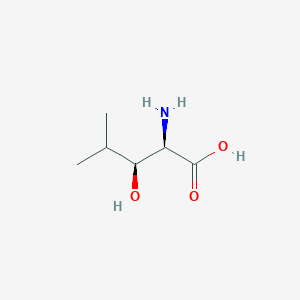

This compound appears to be a derivative of phenylalanine, which is an essential amino acid. The presence of the trimethylstannyl group suggests that it might be used in Stille coupling reactions, a powerful tool in organic synthesis1.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of protection and deprotection steps, as well as coupling reactions1.

Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively. For example, the crystal and molecular structure of morpholine biguanide hydrobromide was determined using X-ray diffraction1.Chemical Reactions Analysis

Morpholine derivatives participate in various chemical reactions that are crucial for their application in medicinal chemistry1.

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by their molecular structure1.科学的研究の応用

Synthesis of PET Tracers

This compound is used in the synthesis of PET (Positron Emission Tomography) tracers, particularly 6-[18F]fluoro-L-DOPA. This tracer is essential in studying neurodegenerative diseases by tracking cerebral dopamine metabolism. The synthesis process involves a four-step chemical synthesis, yielding a highly pure product suitable for PET applications (Dollé et al., 1998).

Preparation of 6-[18F]Fluoro-L-m-tyrosine

Another significant application is in preparing 6-[18F]Fluoro-L-m-tyrosine ([18F]FMT), a PET tracer for dopaminergic function in movement disorders. This compound acts as a precursor in the electrophilic preparation of [18F]FMT, leading to a product comparable in quality and yield to existing precursors (VanBrocklin et al., 2004).

Enzymatic Synthesis Applications

This compound is also involved in enzymatic synthesis processes. For instance, it has been used in the enzymatic synthesis of N-formyl aspartame, utilizing aqueous/organic biphasic systems. This method significantly increases yield and efficiency in producing compounds like N-formyl aspartame (Murakami et al., 1998).

Modification of Chemotactic Peptides

In research on human neutrophils, derivatives of chemotactic peptides, which include this compound, are used to study various cellular responses. These studies contribute to understanding how different chemical modifications impact biological activity, essential in immunological and pharmacological research (Spisani et al., 1986).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling it. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.

将来の方向性

The future directions of research would depend on the specific applications of the compound. It could be used in the synthesis of new drugs, materials, or other chemical compounds.

Please note that this is a general analysis based on similar compounds, and the specific details might vary for “N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester”.

特性

IUPAC Name |

ethyl (2S)-3-[4,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]-2-formamidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30NO9.3CH3.Sn/c1-8-28-18(25)15(23-13-24)11-14-9-10-16(29-19(26)31-21(2,3)4)17(12-14)30-20(27)32-22(5,6)7;;;;/h10,12-13,15H,8,11H2,1-7H3,(H,23,24);3*1H3;/t15-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWPLVBDUFBJGS-FWELSTJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO9Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)

![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)

![D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B128788.png)